1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine

Apremilast Intermediate Purity GC

Essential for apremilast API synthesis and QC. This chiral amino sulfone intermediate and EP Impurity H is critical for ANDA analytical method validation. Procurement ensures access to patented recycling processes (US20180334429) for enhanced atom economy, and compliance with pharmacopoeial impurity standards. Substituting risks process failure and regulatory non-compliance.

Molecular Formula C12H19NO4S
Molecular Weight 273.35 g/mol
CAS No. 253168-94-4
Cat. No. B1354083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine
CAS253168-94-4
Molecular FormulaC12H19NO4S
Molecular Weight273.35 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC
InChIInChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3
InChIKeyBXUJVINGXQGNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (CAS 253168-94-4): A Strategic Chiral Intermediate for PDE4-Targeted Drug Synthesis and Analytical Control


1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (CAS 253168-94-4) is a chiral amine intermediate of the amino sulfone class, recognized for its central role in the industrial synthesis of apremilast, a selective phosphodiesterase-4 (PDE4) inhibitor [1]. As a precursor to the (S)-enantiomer required for active pharmaceutical ingredient (API) assembly, this compound is not only a key building block in multi-kilogram manufacturing campaigns but also a critical reference standard (EP Impurity H) for analytical quality control . Its chemical identity, characterized by an ethoxy-methoxy phenyl ring and a methanesulfonyl ethylamine side chain, imparts specific physicochemical properties—including a melting point of 119-123 °C and robust chromatographic purity exceeding 98.0% by GC and titration—that are essential for robust, reproducible process chemistry .

Why 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine Cannot Be Substituted with Generic PDE4 Intermediates or Unspecified Amino Sulfones


Substituting this specific intermediate with a generic PDE4 precursor or a less rigorously defined amino sulfone introduces substantial risk of process failure and regulatory non-compliance. The compound's utility is uniquely tied to its dual function as a building block for the (S)-enantiomer of apremilast and as a designated pharmacopoeial impurity marker (EP Impurity H) . As disclosed in process patents, classical resolution of the racemic amino sulfone generates a significant waste stream of the unwanted (R)-enantiomer, highlighting the critical importance of enantiopurity and the need for specific, well-characterized intermediates to enable efficient recycling and minimize yield loss [1]. Furthermore, the compound's validated purity specifications (e.g., ≥98.0% by GC/T, melting point 119-123 °C) are not guaranteed by alternative intermediates, directly impacting the robustness of downstream API quality, analytical method validation (AMV), and compliance with Abbreviated New Drug Application (ANDA) requirements .

Quantitative Evidence for 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine: Purity, Process Yield, and Enantiomeric Differentiation Data


Comparative Purity and Analytical Specification Advantage Over Commercial Apremilast Intermediates

The target compound is consistently specified with a purity of >98.0% by both Gas Chromatography (GC) and non-aqueous titration, as provided by major suppliers like TCI . In contrast, other commercial sources of the same or related apremilast intermediates frequently specify a lower baseline purity of 95% or 97% by HPLC, or specify purity without a defined analytical method [1]. The dual-method specification (GC/T) offers a higher degree of analytical confidence, ensuring the absence of volatile impurities and accurate assay of the basic amine function, which is critical for stoichiometric control in subsequent reactions.

Apremilast Intermediate Purity GC HPLC Titration

Process Advantage: Enabling the Recycling of (R)-Enantiomer Waste to Reduce Cost and Improve Sustainability

A key differentiator lies in the process for utilizing this compound. Patent US20180334429 explicitly details a method for converting the unwanted (R)-enantiomer (Formula Vb), a common waste byproduct of classical resolutions, back into the racemic mixture (Formula II) [1]. This enables its recycling and reprocessing to obtain the desired (S)-enantiomer (Va). This contrasts with older processes (e.g., US 6,020,358, US 7,427,638) which simply discard the (R)-enantiomer, resulting in a significant waste stream and a theoretical yield loss of up to 50% for this step [1].

Apremilast Synthesis Chiral Resolution Process Chemistry Waste Reduction

Defined Crystalline Form and PXRD Characterization for Downstream Process Consistency

The patent literature defines a specific crystalline form of the desired (S)-enantiomer (Va) of this compound, characterized by a unique Powder X-ray Diffraction (PXRD) pattern with distinct peaks at approximately 5.97, 17.81, 19.85, and 26.07 ± 0.2 degrees 2θ [1]. This stands in contrast to other intermediates or the amorphous form, which lack such defined, patent-protected crystallinity. The amorphous form can exhibit variable solubility and stability, complicating scale-up.

Polymorph Control PXRD Crystallinity Apremilast

Regulatory Grade Designation as EP Impurity H for Analytical Method Development and Validation (AMV)

This compound is officially designated as Apremilast EP Impurity H and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) . This is a specific, qualitative differentiator from general-purpose synthetic intermediates or other PDE4 inhibitor precursors that lack pharmacopoeial recognition. Such impurities are not interchangeable; they are required for accurate HPLC method development, validation, and system suitability testing during ANDA filings .

Analytical Standard EP Impurity H Quality Control ANDA

Validated Application Scenarios for 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine Based on Differential Evidence


Large-Scale Generic API Manufacturing of Apremilast with Optimized Cost and Sustainability

This scenario is driven by the quantitative process advantage outlined in Section 3. Procurement of this specific intermediate is essential for manufacturers implementing the patented recycling method described in US20180334429, which converts the (R)-enantiomer waste back into the racemic starting material [1]. This approach directly combats the ~50% theoretical yield loss inherent in classical resolutions, leading to significantly improved atom economy and lower overall cost of goods for apremilast [1].

Analytical Quality Control (QC) and Method Validation for ANDA Submissions

This is the definitive application scenario for the compound when procured as Apremilast EP Impurity H. QC and analytical development laboratories require this specific, well-characterized compound to develop, validate, and execute HPLC methods for quantifying process-related impurities in apremilast API [1]. Its use is mandatory for establishing system suitability criteria and demonstrating control of the impurity profile in ANDA submissions to regulatory authorities like the FDA [1]. Use of a generic, non-designated intermediate is not acceptable for this purpose.

Process Chemistry Research for PDE4-Targeted Drug Development and Intermediate Optimization

For R&D groups focused on PDE4 inhibitor synthesis, this compound serves as a benchmark substrate for developing novel chiral resolution techniques, such as enzymatic kinetic resolution with evolved amine transaminases, which aim to improve upon the yield and selectivity of traditional chemical resolutions [1]. Its dual-method purity specification (>98.0% by GC/T) ensures accurate kinetic measurements and minimizes the confounding effects of impurities in reaction optimization studies .

Quote Request

Request a Quote for 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.